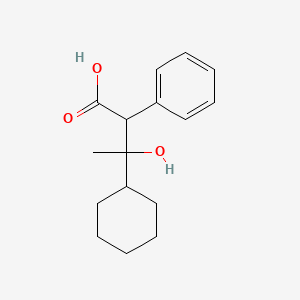
3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid is a chemical compound known for its unique structure, which includes a cyclohexyl group, a hydroxy group, and a phenyl group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid typically involves multi-step organic reactions. One common method includes the aldol condensation of cyclohexanone with benzaldehyde, followed by reduction and subsequent carboxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 3-Cyclohexyl-3-oxo-2-phenylbutanoic acid.
Reduction: Formation of 3-Cyclohexyl-3-hydroxy-2-phenylbutanol.
Substitution: Formation of nitro-substituted derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-3-phenylbutanoic acid
- 3-Cyclohexyl-2-phenylpropanoic acid
- 3-Cyclohexyl-3-hydroxybutanoic acid
Uniqueness
3-Cyclohexyl-3-hydroxy-2-phenylbutanoic acid is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
7468-15-7 |
|---|---|
Molekularformel |
C16H22O3 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
3-cyclohexyl-3-hydroxy-2-phenylbutanoic acid |
InChI |
InChI=1S/C16H22O3/c1-16(19,13-10-6-3-7-11-13)14(15(17)18)12-8-4-2-5-9-12/h2,4-5,8-9,13-14,19H,3,6-7,10-11H2,1H3,(H,17,18) |
InChI-Schlüssel |
QGXJQMCWGZOABY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCCC1)(C(C2=CC=CC=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


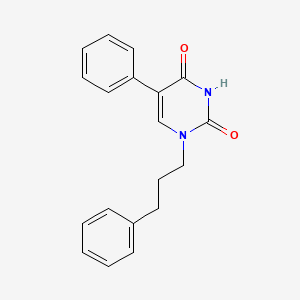


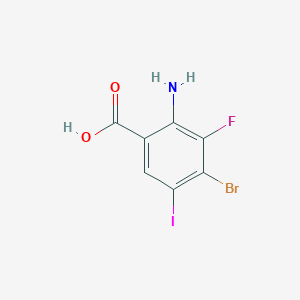

![N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride](/img/structure/B13995176.png)

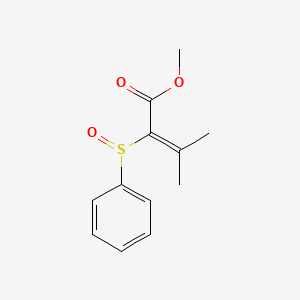
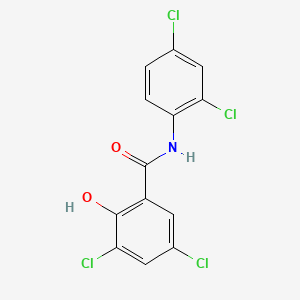
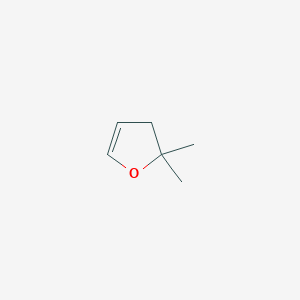
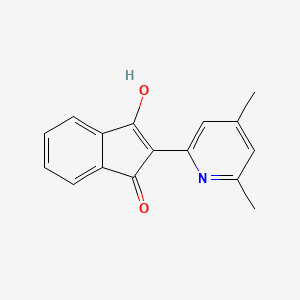
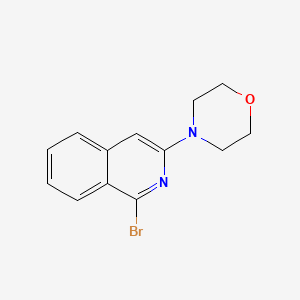
![3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B13995214.png)
![4-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13995216.png)
